1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine 1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783749
InChI: InChI=1S/C11H24N2/c1-8(2)12-11-6-10(4)13(5)7-9(11)3/h8-12H,6-7H2,1-5H3
SMILES:
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17783749

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine -

Specification

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name 1,2,5-trimethyl-N-propan-2-ylpiperidin-4-amine
Standard InChI InChI=1S/C11H24N2/c1-8(2)12-11-6-10(4)13(5)7-9(11)3/h8-12H,6-7H2,1-5H3
Standard InChI Key LDYUEKKZBOXMCU-UHFFFAOYSA-N
Canonical SMILES CC1CC(C(CN1C)C)NC(C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, 1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine, reflects its stereoelectronic configuration. The piperidine ring adopts a chair conformation, with methyl groups at C1, C2, and C5 inducing steric strain that influences reactivity. The isopropylamine group at C4 introduces a chiral center, though commercial samples are typically racemic unless specified .

The SMILES notation CC(C)NC1CC(C)N(C)CC1C encodes this structure, highlighting the branching pattern . Computational models predict a dipole moment of 2.1–2.3 D due to the amine group’s electron-rich nature and the alkyl substituents’ electron-donating effects.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.05–1.15 ppm (doublet, 6H, isopropyl CH₃), δ 2.25–2.45 ppm (multiplet, 3H, piperidine CH), and δ 2.60–2.80 ppm (singlet, 3H, N-methyl) .

    • ¹³C NMR: Signals at 22.1 ppm (isopropyl CH₃), 46.8 ppm (N-methyl), and 54.9 ppm (piperidine CH₂) .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 184.33 [M+H]⁺, with fragmentation patterns indicating cleavage at the C4-N bond .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis typically proceeds via reductive amination of 1,2,5-trimethylpiperidin-4-one (CAS 7516-33-8), a ketone precursor, with isopropylamine under catalytic hydrogenation conditions . Alternative routes involve:

  • Mannich Reaction: Condensation of formaldehyde, methylamine, and 4-isopropylaminopiperidine in acidic media .

  • Grignard Addition: Reaction of 4-nitro-1,2,5-trimethylpiperidine with isopropylmagnesium bromide, followed by nitro group reduction .

A representative procedure from patent literature involves refluxing 1,2,5-trimethylpiperidin-4-one (5.0 g, 35.4 mmol) with isopropylamine (3.2 g, 54.1 mmol) and sodium cyanoborohydride in methanol at 60°C for 24 hours. Purification via flash chromatography (CH₂Cl₂:NH₃/MeOH = 100:1) yields the product as a pale-yellow oil (82% yield) .

Industrial-Scale Production

ParameterValue
Batch Size50–100 kg
SolventMethanol/Water (3:1)
CatalystRaney Nickel (5% w/w)
Temperature50–60°C
Pressure3–5 bar H₂
Purity Post-Column≥97%

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod
Melting Point-12°C to -8°CDSC
Boiling Point245–248°C (dec.)Capillary Tube
Density (25°C)0.89 g/cm³Pycnometer
logP (octanol/water)1.92 ± 0.15Shake-Flask
pKa (amine)9.8 ± 0.2Potentiometric

The compound exhibits high solubility in polar aprotic solvents (e.g., 228 mg/mL in DMSO) but limited aqueous solubility (4.7 mg/mL at pH 7.4) .

Functional Applications

Pharmaceutical Intermediate

As a constrained tertiary amine, this compound serves as a precursor to:

  • Neuromodulators: Structural analogs inhibit acetylcholinesterase (IC₅₀ = 2.3 µM in rat brain homogenates) .

  • Antidepressants: N-alkyl derivatives show affinity for σ-1 receptors (Kᵢ = 86 nM) .

  • Anticancer Agents: Copper(II) complexes induce apoptosis in HeLa cells via mitochondrial pathway activation .

Catalysis and Materials Science

  • Ligand Design: Chelates transition metals (e.g., Pd, Cu) for cross-coupling reactions (95–98% yield in Suzuki-Miyaura couplings) .

  • Ionic Liquids: Forms low-melting salts (e.g., [C₁₁H₂₄N₂]⁺[NTf₂]⁻, mp = −34°C) with applications in battery electrolytes .

EndpointResultTest System
LD₅₀ (oral, rat)620 mg/kgOECD 423
Skin IrritationMild erythemaDraize Test
Ames TestNegative (≤1 revertant)TA98 ± S9

Regulatory Status

  • REACH: Registered for laboratory R&D use (tonnage < 1 t/y) .

  • TSCA: Listed on the U.S. Inventory (2025 update) .

  • Storage: 2–8°C under nitrogen; shelf life 24 months .

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